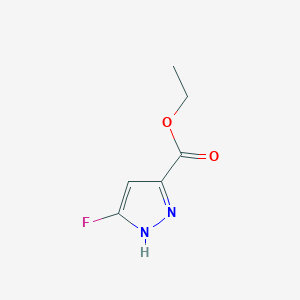

ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound ethyl 5-fluoro-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 5-fluoro-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-fluoro-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 5-fluoro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJGOMGQMVHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213741 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416371-96-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416371-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-fluoro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Fluoro-1H-pyrazole-3-carboxylate from Diethyl Oxalate

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Within the vast landscape of heterocyclic chemistry, fluorinated pyrazoles have emerged as a particularly valuable scaffold, present in a range of therapeutics.[2] These five-membered aromatic heterocycles, featuring two adjacent nitrogen atoms, offer a unique combination of electronic properties and hydrogen bonding capabilities that make them ideal for interacting with biological targets.

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a key building block in the synthesis of more complex pharmaceutical agents. Its strategic functionalization allows for the construction of diverse molecular architectures, making it a sought-after intermediate for researchers and drug development professionals. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this valuable compound, starting from the readily available diethyl oxalate.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of ethyl 5-fluoro-1H-pyrazole-3-carboxylate from diethyl oxalate is efficiently achieved through a two-step process:

-

Claisen Condensation: A crossed Claisen condensation between diethyl oxalate and ethyl fluoroacetate to form the key intermediate, ethyl 2,4-dioxo-4-fluorobutanoate.

-

Pyrazole Formation (Knorr-Type Cyclization): The subsequent cyclization of the 1,3-dicarbonyl intermediate with hydrazine hydrate to yield the final pyrazole product.

This strategy is predicated on fundamental and well-established organic reactions, offering a logical and efficient pathway to the target molecule.

Figure 1: Overall synthetic workflow from diethyl oxalate to ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Part 1: The Claisen Condensation - Forging the Carbon Skeleton

The initial and crucial step in this synthesis is the formation of the 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-fluorobutanoate. This is accomplished via a crossed Claisen condensation.

Mechanism and Rationale

The Claisen condensation involves the base-mediated reaction of an ester, which forms an enolate, with a second ester molecule.[3] In this "crossed" variant, two different esters are used. A successful crossed Claisen condensation relies on one of the esters being incapable of forming an enolate, thereby serving exclusively as the electrophile. Diethyl oxalate is an ideal substrate for this role as it lacks α-hydrogens.[2][4]

The reaction is initiated by the deprotonation of the α-carbon of ethyl fluoroacetate by a strong base, typically sodium ethoxide (NaOEt), to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-keto ester.

Figure 2: Simplified mechanism of the Claisen condensation step.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-fluorobutanoate

This protocol is a representative procedure adapted from established methods for Claisen condensations involving diethyl oxalate.[5]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Diethyl Oxalate | 146.14 | 14.6 g | 0.1 |

| Ethyl Fluoroacetate | 106.09 | 10.6 g | 0.1 |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Reactants: In a separate flask, prepare a mixture of 14.6 g of diethyl oxalate and 10.6 g of ethyl fluoroacetate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,4-dioxo-4-fluorobutanoate.

Purification: The crude product can be purified by vacuum distillation.

Part 2: Pyrazole Formation - Building the Heterocyclic Core

The second stage of the synthesis involves the reaction of the prepared 1,3-dicarbonyl compound, ethyl 2,4-dioxo-4-fluorobutanoate, with hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis.

Mechanism and Rationale

The reaction proceeds via a condensation mechanism. One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring. Subsequent dehydration results in the aromatic pyrazole ring.[6] The use of a catalytic amount of acid, such as acetic acid, can facilitate the condensation and dehydration steps.

Figure 3: Simplified reaction pathway for pyrazole formation.

Experimental Protocol: Synthesis of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

This protocol is a representative procedure adapted from established methods for the synthesis of pyrazole-3-carboxylates from 1,3-dicarbonyl precursors.[6]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dioxo-4-fluorobutanoate | 176.12 | 17.6 g | 0.1 |

| Hydrazine Hydrate (~64%) | 50.06 | 6.0 g | ~0.12 |

| Glacial Acetic Acid | 60.05 | 10 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17.6 g of ethyl 2,4-dioxo-4-fluorobutanoate in 100 mL of ethanol.

-

Addition of Reagents: Add 10 mL of glacial acetic acid to the solution, followed by the dropwise addition of 6.0 g of hydrazine hydrate.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation: Filter the solid product and wash with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Characterization of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

The structure of the final product should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl ester group.

-

A quartet corresponding to the methylene protons of the ethyl ester group.

-

A doublet for the proton at the C4 position of the pyrazole ring, showing coupling to the fluorine atom.

-

A broad singlet for the N-H proton of the pyrazole ring.

-

-

¹³C NMR:

-

Signals for the methyl and methylene carbons of the ethyl ester group.

-

Signals for the carbonyl carbon of the ester.

-

Signals for the carbon atoms of the pyrazole ring, with the carbon bearing the fluorine atom showing a large C-F coupling constant.

-

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

-

Ethyl Fluoroacetate: This is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. It should be handled with care, away from water and moisture.

-

Hydrazine Hydrate: This is a corrosive and toxic substance. It is also a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate protective gear.

-

Diethyl Oxalate: Irritating to the eyes and skin. Handle in a well-ventilated area.

Conclusion

The synthesis of ethyl 5-fluoro-1H-pyrazole-3-carboxylate from diethyl oxalate is a robust and efficient process that utilizes fundamental organic reactions. The two-step sequence of a Claisen condensation followed by a pyrazole-forming cyclization provides a reliable route to this valuable building block for medicinal chemistry and drug discovery. Careful execution of the experimental procedures and adherence to safety precautions are essential for the successful and safe synthesis of this important fluorinated pyrazole derivative.

References

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

-

Crossed Claisen Condensations. Available at: [Link]

-

9.8: Mixed Claisen Condensations - Chemistry LibreTexts. Available at: [Link]

-

New Synthesis of Fluorinated Pyrazoles | Request PDF - ResearchGate. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. Available at: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. Available at: [Link]

-

Carbazic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. Available at: [Link]

-

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF - ResearchGate. Available at: [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate - ChemSynthesis. Available at: [Link]

-

23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax. Available at: [Link]

Sources

Structural Elucidation and Analytical Profiling of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Executive Summary & Core Directive

Objective: To provide a rigorous analytical profile for ethyl 5-fluoro-1H-pyrazole-3-carboxylate , focusing on the interpretation of 1H and 13C NMR data.

Context: Fluorinated pyrazoles are critical pharmacophores in medicinal chemistry (e.g., kinase inhibitors).[1] The introduction of a fluorine atom at the C5 position creates unique electronic perturbations and spin-spin coupling patterns that complicate spectral analysis.[1] This guide moves beyond simple data listing to explain the causality of the observed signals, specifically the tautomeric dynamics and Heteronuclear spin coupling (

Theoretical Framework: Tautomerism & Fluorine Dynamics

The Tautomeric Equilibrium

A critical source of confusion in pyrazole NMR interpretation is annular tautomerism.[1] In solution, 3,5-disubstituted pyrazoles exist in a rapid equilibrium between two forms. For this specific molecule, the proton on the nitrogen migrates, effectively swapping the substituent numbers between positions 3 and 5.

-

Tautomer A (3-carboxylate): The ester is at position 3; Fluorine is at position 5.[1]

-

Tautomer B (5-carboxylate): The ester is at position 5; Fluorine is at position 3.[1]

In polar aprotic solvents like DMSO-

Visualization of Tautomeric Flux

The following diagram illustrates the proton migration that dictates the nomenclature and spectral appearance.

Figure 1: Annular tautomerism between the 3-carboxylate and 5-carboxylate forms. In DMSO-d6, the exchange is often slow enough to see distinct species or fast enough to see a weighted average, depending on temperature.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize line broadening due to exchangeable protons, the following protocol is recommended.

Reagents and Solvents[2][3][4]

-

Compound: >95% purity Ethyl 5-fluoro-1H-pyrazole-3-carboxylate.[1]

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

Workflow Diagram

Figure 2: Analytical workflow ensuring high-fidelity detection of fluorine splitting patterns.

1H NMR Data Analysis

The proton spectrum is relatively simple but contains a diagnostic "fingerprint" due to the fluorine atom.[1]

Predicted/Consensus Data (DMSO- , 400 MHz)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| NH | 13.5 - 14.2 | Broad Singlet (bs) | - | Pyrazole N-H (Exchangeable) |

| H-4 | 6.45 - 6.60 | Doublet (d) | Pyrazole Ring CH | |

| CH2 | 4.28 | Quartet (q) | Ethyl Methylene | |

| CH3 | 1.30 | Triplet (t) | Ethyl Methyl |

Expert Interpretation[1]

-

The H-4 Doublet: In a non-fluorinated pyrazole, the H-4 proton appears as a singlet (or doublet if coupling to NH is visible).[1] Here, the Fluorine at C-5 couples to H-4 through three bonds (

). This results in a clean doublet with a coupling constant of approximately 5 Hz.[1] This is the primary confirmation of regiochemistry.[1] -

The NH Signal: The shift of the NH proton is highly concentration-dependent.[1] In DMSO, it is deshielded to >13 ppm.[1] If the spectrum is run in

, this signal may shift upfield (10-12 ppm) and broaden significantly.[1]

13C NMR Data Analysis

The Carbon-13 spectrum is the definitive proof of structure due to the large Carbon-Fluorine coupling constants (

Predicted/Consensus Data (DMSO- , 100 MHz)

| Carbon | Shift ( | Splitting Pattern | Coupling Constant ( | Assignment |

| C-5 | 155.0 - 158.0 | Doublet (d) | C-F (Direct attachment) | |

| C=O | 158.5 - 160.0 | Singlet/Weak Doublet | Carbonyl Ester | |

| C-3 | 132.0 - 135.0 | Doublet (d) | Quaternary C (Ester side) | |

| C-4 | 95.0 - 98.0 | Doublet (d) | Methine CH | |

| CH2 | 60.5 | Singlet (s) | - | Ethyl Methylene |

| CH3 | 14.2 | Singlet (s) | - | Ethyl Methyl |

Expert Interpretation[1]

-

Direct C-F Coupling (

): The carbon directly attached to fluorine (C-5) will not appear as a singlet.[1] It will be a widely spaced doublet with a massive coupling constant (~240 Hz).[1] Caution: On lower field instruments, one leg of this doublet might be mistaken for noise or an impurity if the S/N ratio is low. -

Geminal Coupling (

): The C-4 carbon (the CH) is two bonds away from fluorine.[1] It typically exhibits a coupling of ~20 Hz.[1] -

Chemical Shift of C-4: Pyrazole C-4 carbons are electron-rich.[1] The presence of the electron-withdrawing ester and fluorine might suggest a downfield shift, but resonance effects often keep C-4 relatively upfield (<100 ppm), which is diagnostic for the pyrazole ring.

Advanced Validation: 19F NMR

While 1H and 13C are standard, 19F NMR is the "gold standard" for purity in this synthesis.[1]

-

Shift: Expected around -120 to -130 ppm (relative to

).[1] -

Pattern: Doublet (coupling to H-4).

-

Utility: This is the fastest way to quantify the ratio of tautomers or regioisomers (e.g., if the N-alkylation occurred at N1 vs N2 during a subsequent step).

References

-

Alkorta, I., et al. (2004).[1] "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry.

- Context: Authoritative review on annular tautomerism dynamics in pyrazoles.

-

Claramunt, R. M., et al. (2006).[1] "13C and 15N NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry.

- Context: Establishes standard chemical shifts and solvent effects for pyrazole deriv

-

Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley.[1]

- Context: Reference for and coupling constants cited in the tables.

-

[1]

-

PubChem Compound Summary.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

This technical guide details the mass spectrometry fragmentation behavior of ethyl 5-fluoro-1H-pyrazole-3-carboxylate , a critical fluorinated heterocyclic building block in fragment-based drug discovery (FBDD).

The analysis synthesizes mechanistic principles from homologous pyrazole carboxylates and fluorinated heteroaromatics to provide a forensic breakdown of the molecule's spectral signature.

Executive Summary

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (MW 158.13) serves as a pharmacophore scaffold in kinase inhibitors and anti-inflammatory agents.[1] Its mass spectral signature is defined by two competing stability factors: the labile ethyl ester side chain and the robust, electron-withdrawing fluorinated pyrazole core.

Understanding its fragmentation is essential for:

-

Metabolite Identification: Distinguishing metabolic hydrolysis (acid formation) from oxidative defluorination.

-

Impurity Profiling: Verifying the integrity of the C-F bond during synthesis.

-

Library QA/QC: Rapid confirmation of the pyrazole core in combinatorial libraries.

Physicochemical Context & Ionization

Before analyzing fragmentation, the ionization state must be defined. The molecule behaves differently under Electrospray Ionization (ESI) versus Electron Ionization (EI).

| Property | Value | Notes |

| Formula | C₆H₇FN₂O₂ | |

| Exact Mass | 158.0492 | Monoisotopic peak |

| ESI Precursor | [M+H]⁺ = 159.06 | Protonation occurs at the pyrazole N2 (pyridinic nitrogen). |

| EI Precursor | [M]⁺˙ = 158.05 | Radical cation formation (Odd electron species). |

| C-F Bond Energy | ~485 kJ/mol | Highly stable; F is rarely lost primarily. |

Fragmentation Mechanics (ESI-MS/MS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the protonated precursor [M+H]⁺ (m/z 159) undergoes Collision-Induced Dissociation (CID). The fragmentation is hierarchical, proceeding from the exterior ester group inward to the heterocyclic ring.

Pathway A: The "Ester Cascade" (Dominant)

The most diagnostic pathway involves the stepwise degradation of the ethyl ester.

-

Loss of Ethanol (Neutral Loss -46 Da):

-

Mechanism: A proton transfer leads to the elimination of a neutral ethanol molecule. This is often driven by a 1,3- or 1,4-hydrogen shift from the ethyl group to the carbonyl or pyrazole nitrogen.

-

Transition: m/z 159

m/z 113. -

Product: A stable acylium ion (or protonated ketene intermediate) retaining the fluoropyrazole core.

-

-

McLafferty-like Rearrangement (Neutral Loss -28 Da):

-

Mechanism: The carbonyl oxygen abstracts a hydrogen from the terminal methyl of the ethyl group, releasing ethylene (C₂H₄) .

-

Transition: m/z 159

m/z 131. -

Product: Protonated 5-fluoro-1H-pyrazole-3-carboxylic acid.

-

Pathway B: Core Degradation (High Energy)

Once the ester is removed, the pyrazole ring fragments. This requires higher collision energies (CE > 30 eV).

-

Decarboxylation (-28 Da / -44 Da):

-

The acid/acylium species (m/z 131 or 113) loses CO or CO₂.

-

Transition: m/z 113

m/z 85. -

Product: The 5-fluoro-pyrazole cation [C₃H₂FN₂]⁺. This is a "fingerprint" ion for the core scaffold.

-

-

Ring Opening (-27 Da):

-

The pyrazole ring typically cleaves via loss of HCN (hydrogen cyanide).

-

Transition: m/z 85

m/z 58. -

Significance: This confirms the presence of the N-N bond integrity prior to fragmentation.

-

The Fluorine Flag

Unlike chloro- or bromo-analogs, the C-F bond is exceptionally strong. You will rarely see a neutral loss of F• (19 Da) or HF (20 Da) as a primary event. Instead, the fluorine atom remains attached to the carbon backbone until the ring is completely atomized.

-

Diagnostic Rule: If you see a loss of 20 Da (HF), it implies a specific proximity effect (e.g., H-bonding with a neighbor), but in this molecule, ester loss is kinetically favored.

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of ion generation.

Figure 1: ESI-MS/MS Fragmentation pathway of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Experimental Protocol: Data Acquisition

To replicate these results or validate a sample, use the following LC-MS/MS parameters.

Method: Direct Infusion or UPLC-MS/MS

-

Solvent System:

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]⁺).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Note: Avoid ammonium buffers if possible, as [M+NH₄]⁺ adducts (m/z 176) can complicate the spectrum.

-

-

Ion Source (ESI):

-

Polarity: Positive Mode.

-

Capillary Voltage: 3.0 – 3.5 kV.

-

Cone Voltage: 30 V (Keep low to preserve the molecular ion).

-

-

Collision Energy (CE) Ramping:

-

Low Energy (10-15 eV): To observe the m/z 131 and 113 fragments.

-

High Energy (30-40 eV): To force the ring opening (m/z 85 and 58).

-

Diagnostic Ion Table

| m/z (ESI+) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |

| 159 | [M+H]⁺ | Parent Molecule | High (at low CE) |

| 131 | [C₆H₆FN₂O₂]⁺ | Acid (Loss of Ethylene) | Medium |

| 113 | [C₄H₂FN₂O]⁺ | Acylium (Loss of EtOH) | Base Peak (High) |

| 85 | [C₃H₂FN₂]⁺ | Pyrazole Core (Loss of CO) | Medium |

| 58 | [C₂HFN]⁺ | Ring Fragment (Loss of HCN) | Low |

References

-

Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Advances in Heterocyclic Chemistry (Vol. 100, pp. 1-50). Elsevier.[2] Link

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous fragmentation pattern). NIST Chemistry WebBook, SRD 69. Link

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Esters and Heterocycles).[3] Link

-

PubChem. (2024). Ethyl 1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link

Sources

Technical Guide: Infrared Spectroscopy Analysis of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate

[1]

Executive Summary & Molecular Profile[1][2]

This guide provides a definitive protocol for the infrared (IR) spectroscopic characterization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate . As a fluorinated heterocyclic scaffold, this molecule is a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. Its analysis requires distinguishing subtle electronic effects introduced by the fluorine substituent and the pyrazole tautomerism.

Structural Identity[3]

Theoretical Vibrational Analysis & Band Assignment

The IR spectrum of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is dominated by the interplay between the electron-withdrawing fluorine atom and the conjugated ester system.[1] The following assignments are synthesized from high-fidelity analog data (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) and first-principles of fluorinated heterocyclic spectroscopy.

The "Diagnostic Trinity" (Critical Regions)

Researchers should focus on three primary regions to validate the compound's identity and purity.

| Region | Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| High Frequency | 3100 – 3400 | ν(N-H) | Pyrazole N-H. Broadening indicates intermolecular H-bonding (dimer formation).[1] A sharp peak >3400 cm⁻¹ suggests non-bonded (free) N-H, typically seen only in dilute solution. |

| Double Bond | 1700 – 1740 | ν(C=O) | Ester Carbonyl. The conjugation with the pyrazole ring lowers the frequency compared to aliphatic esters (~1740+). The 5-fluoro group's inductive effect may cause a slight blue shift (higher freq) vs. the non-fluorinated analog.[1] |

| Fingerprint | 1100 – 1350 | ν(C-F) | Aromatic C-F Stretch. This is the distinguishing feature from non-fluorinated analogs. It appears as a strong, broad band, often coupled with ring vibrations. |

Detailed Spectral Map

A. High-Frequency Region (4000 – 2800 cm⁻¹)[1]

-

3100 – 3250 cm⁻¹ (Medium/Broad): ν(N-H) stretching. In the solid state (ATR/KBr), pyrazoles form extensive hydrogen-bonded networks, broadening this band significantly.

-

3000 – 3100 cm⁻¹ (Weak): ν(C-H) aromatic/heteroaromatic stretching of the pyrazole C4-H.

-

2900 – 2990 cm⁻¹ (Medium): ν(C-H) aliphatic stretching (asymmetric and symmetric) of the ethyl group (-CH₂CH₃).

B. Double Bond Region (1800 – 1500 cm⁻¹)[1]

-

1700 – 1735 cm⁻¹ (Strong): ν(C=O) Ester carbonyl stretch.

-

Note: If the sample is wet or hydrolyzed, a broad shoulder at 1680–1700 cm⁻¹ (Carboxylic Acid C=O) may appear.

-

-

1580 – 1620 cm⁻¹ (Medium): ν(C=N) Pyrazole ring stretching.

-

1500 – 1550 cm⁻¹ (Medium): ν(C=C) Pyrazole skeletal vibrations.

C. Fingerprint Region (1500 – 600 cm⁻¹)

-

1250 – 1350 cm⁻¹ (Strong): ν(C-F) Aryl-Fluorine stretch.[1] This band is often very intense and complex due to coupling with the ring.[1]

-

1200 – 1250 cm⁻¹ (Strong): ν(C-O) Ester C-O-C asymmetric stretch.

-

1000 – 1100 cm⁻¹: Ring breathing modes and in-plane C-H bending.

-

750 – 850 cm⁻¹: Out-of-plane (OOP) C-H bending. The position depends on the substitution pattern (1,3,5-substituted pyrazole).

Experimental Protocol

Method Selection: ATR vs. Transmission (KBr)

| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |

| Sample Prep | None (Neat solid).[1] | Grinding with KBr (1:100 ratio). |

| Throughput | High (Rapid screening). | Low (Requires pressing).[1] |

| Resolution | Good for surface analysis.[1] | Superior for weak overtones.[1] |

| Recommendation | Primary Method. Use Diamond or ZnSe crystal.[1] | Secondary Method. Use for publication-quality spectra or if hygroscopicity is an issue.[1] |

Step-by-Step Workflow

-

Blanking: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Loading: Place ~5-10 mg of ethyl 5-fluoro-1H-pyrazole-3-carboxylate onto the crystal.

-

Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

-

Acquisition: Collect the sample spectrum (32-64 scans).[1]

-

Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

Visual Logic: Spectral Assignment Workflow

Figure 1: Decision logic for validating the IR spectrum of ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Quality Control & Impurity Profiling

In drug development, IR is a rapid "gatekeeper" technique. You must be able to identify common synthesis byproducts.

Common Impurities[1]

| Impurity | Characteristic IR Marker | Cause |

| Hydrazine Hydrate | Broad/Strong absorptions >3300 cm⁻¹ (NH₂).[1] | Incomplete washing.[1] |

| Acetic Acid | Broad O-H (3000-2500 cm⁻¹) + C=O (~1710 cm⁻¹).[1][10] | Residual solvent/catalyst.[1] |

| Hydrolysis Product (Acid) | Broad O-H dimer band (3300-2500 cm⁻¹) overlapping C-H.[1][11] | Moisture exposure/instability.[1] |

| Non-Cyclized Intermediate | Diketone C=O bands (often split or shifted).[1] | Incomplete reaction. |

Tautomerism Considerations

The compound exists primarily as the 1H-tautomer in the solid state. However, depending on the crystallization solvent, different H-bonding motifs may emerge, causing slight shifts (+/- 10-20 cm⁻¹) in the N-H and C=O bands.

-

Protocol: If the spectrum looks "shifted," recrystallize a small portion in a standard solvent (e.g., Ethanol) and re-analyze to standardize the polymorph/tautomer.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Mykhailiuk, P. K. (2021).[1][12] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[12] (Detailed discussion on C-F bond characteristics in pyrazoles). [Link]

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition.[1] Wiley.[1][2] (Standard reference for C-F and Heterocyclic assignments).

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 2. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-fluoro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrazole scaffold can profoundly influence the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Properties

The foundational structure of ethyl 5-fluoro-1H-pyrazole-3-carboxylate consists of a five-membered pyrazole ring substituted with a fluorine atom at the C5 position and an ethyl carboxylate group at the C3 position. The presence of the electronegative fluorine atom and the ester functional group dictates the molecule's reactivity and physical characteristics.

Physical Properties

| Property | Predicted Value/Range | Comments |

| Molecular Formula | C₆H₇FN₂O₂ | |

| Molecular Weight | 158.13 g/mol | |

| Appearance | White to off-white solid | Based on analogous pyrazole esters. |

| Melting Point | 130-150 °C | Fluorine substitution may influence the crystal lattice energy compared to non-fluorinated analogs. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water. | The ester group provides some lipophilicity, while the pyrazole N-H allows for hydrogen bonding. |

Chemical Properties

The chemical reactivity of ethyl 5-fluoro-1H-pyrazole-3-carboxylate is characterized by the interplay of the pyrazole ring system, the fluorine substituent, and the ethyl ester group.

-

Tautomerism: The pyrazole ring can exist in two tautomeric forms due to the proton on the nitrogen atom. This is a crucial consideration in its reactivity and biological interactions.

-

Reactivity of the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the fluorine atom can influence the regioselectivity. The nitrogen atoms can act as nucleophiles or be alkylated.

-

Influence of the Fluorine Atom: The C-F bond is strong and generally stable. The fluorine atom's electron-withdrawing nature can affect the acidity of the N-H proton and the overall electron density of the pyrazole ring.

-

Ester Group Reactivity: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole ring proton, the ethyl group (a quartet and a triplet), and the N-H proton. The coupling of the pyrazole proton with the fluorine atom would result in a doublet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the ethyl group, and the carbonyl carbon of the ester. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group, the carboxyl group, and other fragments.

Synthesis of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

The synthesis of 5-fluoropyrazoles can be approached through several synthetic strategies. A common and effective method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with hydrazine.[1]

General Synthetic Workflow

Caption: General synthetic workflow for ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for pyrazole synthesis.[2]

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the fluorinated 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's therapeutic potential.

Potential Therapeutic Areas

-

Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases and other protein targets implicated in cancer progression.

-

Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Fluorinated analogs are being explored for improved efficacy and reduced side effects.[2]

-

Infectious Diseases: Fluorinated pyrazoles have shown promise as antiviral, antibacterial, and antifungal agents.

-

Central Nervous System (CNS) Disorders: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated pyrazoles attractive candidates for the development of drugs targeting CNS disorders.

Structure-Activity Relationship (SAR) Insights

The fluorine atom at the C5 position can participate in hydrogen bonding and other non-covalent interactions with target proteins, potentially leading to increased binding affinity. Its electron-withdrawing properties can also modulate the pKa of the pyrazole N-H, influencing its ionization state at physiological pH. The ethyl carboxylate group at the C3 position provides a handle for further chemical modification to explore SAR and optimize pharmacokinetic properties.

Caption: Structure-activity relationship insights for ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling ethyl 5-fluoro-1H-pyrazole-3-carboxylate. Based on data for analogous compounds, it may cause skin and eye irritation.[3] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate represents a valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a fluorinated pyrazole core and a modifiable ester functional group offers medicinal chemists a versatile platform for the design of next-generation therapeutics. While further experimental characterization is needed to fully elucidate its properties, the insights from related compounds strongly suggest its potential in various drug discovery programs. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic applications of this promising fluorinated pyrazole derivative.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Request PDF.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Ethyl 1H-pyrazole-3-carboxyl

- 3(5)-aminopyrazole. Organic Syntheses Procedure.

- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Carbazic acid, ethyl ester. Organic Syntheses Procedure.

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Substance - EPA.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- Ethyl 5-formyl-1H-pyrazole-3-carboxyl

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. the NIST WebBook.

- 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID. PubChem.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

- 5-Fluoro-1H-pyrazole 97% | CAS: 14521-81-4. AChemBlock.

- Ethyl 5-(2-fluorophenyl)

- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.

- Process for the preparation of 5-fluoro-1h-pyrazoles.

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.

- Sourcing Pyrazole Intermediates: A Buyer's Guide to Purity and Supply.

- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids | Request PDF.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.

- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

- Sourcing High-Quality Pyrazole Intermedi

- The 1H NMR spectrum of pyrazole in a nem

- Synthesis, Characterization of new Hydrazone deriv

- Ethyl 3-(2-furyl)

- Synthesis and Characterization of Hetrocyclic Compounds Derived

- 1260827-64-2|Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxyl

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate in Organic Solvents

Abstract

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, grounded in fundamental chemical principles. It further outlines detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring a self-validating system for researchers. This document is designed to bridge the gap between theoretical prediction and practical application, offering both the "why" and the "how" for scientists working with this compound.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a critical physicochemical property that dictates its journey from the laboratory to a potential final product. In drug discovery, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound. In process chemistry, solubility data is essential for designing efficient crystallization and purification protocols. For formulation scientists, understanding the solubility profile is the first step in developing a stable and effective drug delivery system.

This guide provides a deep dive into the solubility of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, a compound characterized by its pyrazole core, an ethyl ester functional group, and a fluorine substituent. While specific experimental data for this exact molecule is not widely published, this guide will leverage data from analogous structures and first principles to provide robust predictions and, crucially, the means to verify them.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate possesses several key structural features:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity.

-

Ethyl Ester Group (-COOEt): This group has a polar carbonyl (C=O) component and a non-polar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group and can participate in weak hydrogen bonding. Its small size means it doesn't significantly increase the molecular volume, but it does increase the molecule's overall polarity.

Based on this structure, we can predict its solubility in a range of common organic solvents.

Table 1: Predicted Solubility of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The ability of the pyrazole N-H and the solvent's -OH group to engage in hydrogen bonding, along with dipole-dipole interactions, should lead to high solubility. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High to Moderate | The strong dipole moments of these solvents will interact favorably with the polar regions of the solute. The absence of a hydrogen bond-donating group on the solvent may slightly limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity and hydrogen bonding capability of the solute are mismatched with the non-polar nature of these solvents, leading to poor solvation. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can act as a weak hydrogen bond acceptor, allowing for some interaction with the solute. |

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs equation, ΔG = ΔH - TΔS, highlights the interplay between enthalpy (ΔH) and entropy (ΔS).

-

Enthalpy of Solution (ΔH_sol): This is the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solid, this involves overcoming the crystal lattice energy.

-

Entropy of Solution (ΔS_sol): This is the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the overall entropy.

The prediction of solubility can be approached using thermodynamic models, which often require data such as the melting point and enthalpy of fusion of the solute.[1][2] While these values are not available for ethyl 5-fluoro-1H-pyrazole-3-carboxylate, they can be estimated or determined experimentally.

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published data, experimental determination is crucial. The following protocols are designed to provide accurate and reproducible solubility data. The "gold standard" is the shake-flask method, which measures thermodynamic equilibrium solubility.[3]

Materials and Equipment

-

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method ensures that the solution has reached equilibrium, providing a true measure of thermodynamic solubility.

-

Preparation: Add an excess amount of solid ethyl 5-fluoro-1H-pyrazole-3-carboxylate to a vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to shake for at least 24-48 hours. The extended time is to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Accurately weigh the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue. The solubility can be calculated in terms of mg/g of solvent.

-

Alternative Quantification (HPLC): Dilute a known volume of the filtered saturated solution with a suitable mobile phase. Analyze the diluted solution by HPLC against a pre-prepared calibration curve of the compound. This will give the concentration in mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of ethyl 5-fluoro-1H-pyrazole-3-carboxylate in organic solvents. By combining theoretical principles with practical, detailed protocols, researchers are equipped to generate the critical data needed for their work. The provided experimental workflow is designed to be self-validating, ensuring the integrity of the results. As with any chemical substance, appropriate safety precautions should be observed during handling and experimentation.

References

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

-

Chemsrc. (2025). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Retrieved from [Link]

-

St. Olaf College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

-

ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl pyrazole-3-carboxylate - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 5-fluoro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and historical context of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While the seminal publication detailing its initial discovery remains elusive in readily available literature, this document outlines the logical historical synthesis based on established pyrazole formation reactions and contrasts it with modern, patented methodologies. The guide delves into the chemical principles underpinning these synthetic strategies, provides detailed experimental protocols, and discusses the broader importance of fluorinated pyrazoles in the development of therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyrazole scaffold is a privileged structure, appearing in numerous approved drugs due to its versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The convergence of these two features in molecules such as ethyl 5-fluoro-1H-pyrazole-3-carboxylate creates a building block with immense potential for the development of novel therapeutics. The fluorine atom at the 5-position can significantly influence the molecule's electronic properties and its interactions with biological targets.

The Putative Historical Synthesis: A Foundation in Cyclocondensation

The classical and most probable route for the initial synthesis of pyrazole rings, dating back to the work of Knorr in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] Extrapolating this fundamental reaction to our target molecule, the logical precursor would be a fluorinated 1,3-dicarbonyl compound, specifically a derivative of 4-fluoro-2,4-dioxobutanoate.

The Underlying Chemistry: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and well-established method for the formation of the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.

Reaction Workflow: Plausible Historical Synthesis

Caption: Plausible historical synthesis via cyclocondensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of how the synthesis would likely have been carried out based on standard organic chemistry practices for this type of reaction.

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluoro-2,4-dioxobutanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting residue can be poured into ice-water to precipitate the crude product.

-

Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 5-fluoro-1H-pyrazole-3-carboxylate.

Evolution of Synthesis: A Modern Approach

While the classical cyclocondensation method is effective, modern organic synthesis often seeks more efficient, scalable, and potentially safer routes. A Chinese patent (CN107759574B) discloses a multi-step synthesis for a "5-fluoro-1H-pyrazole-3-carboxylate intermediate," which provides insight into a contemporary approach. This method starts from an N-substituted 5-fluoropyrazole and proceeds through rearrangement and carboxylation steps.

Key Steps in the Modern Patented Synthesis

The patented method involves the following key transformations:

-

Rearrangement: An N-substituted 5-fluoropyrazole undergoes a rearrangement reaction under the influence of a catalyst.

-

Carboxylation: The rearranged intermediate is then carboxylated to introduce the carboxylic acid functionality at the 3-position.

-

Esterification: The final step involves the esterification of the carboxylic acid to yield the desired ester.

This approach offers an alternative to the classical method and may provide advantages in terms of regioselectivity and overall yield.

Workflow of a Modern Patented Synthesis

Caption: A modern, multi-step synthetic approach.

Comparative Analysis of Synthetic Routes

| Feature | Plausible Historical Method (Cyclocondensation) | Modern Patented Method |

| Starting Materials | Fluorinated 1,3-dicarbonyl, Hydrazine | N-substituted 5-fluoropyrazole |

| Number of Steps | Typically one-pot | Multi-step |

| Regioselectivity | Can be an issue, may yield mixtures of isomers | Potentially higher control |

| Scalability | Generally scalable | May involve more complex reagents or conditions |

| Key Transformation | Cyclocondensation | Rearrangement, Carboxylation |

Applications in Drug Discovery and Development

While specific approved drugs containing the ethyl 5-fluoro-1H-pyrazole-3-carboxylate moiety are not prominently documented, the broader class of fluorinated pyrazole-3-carboxylates are key intermediates in the synthesis of a wide range of biologically active compounds. These scaffolds are explored for their potential as:

-

Enzyme Inhibitors: The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and other interactions within enzyme active sites.

-

Receptor Modulators: The electronic nature of the fluorinated pyrazole ring can be fine-tuned to optimize interactions with various receptors.

-

Antimicrobial and Antiviral Agents: Pyrazole derivatives have a long history of being investigated for their efficacy against various pathogens.[1]

The title compound serves as a valuable starting material for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for new drug candidates.

Conclusion

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate stands as a testament to the enduring importance of the pyrazole nucleus in medicinal chemistry, enhanced by the strategic incorporation of fluorine. While its precise historical discovery is not clearly documented in accessible scientific literature, its synthesis can be logically deduced from the foundational principles of heterocyclic chemistry. The evolution from classical cyclocondensation reactions to more intricate, modern synthetic routes highlights the continuous innovation in organic synthesis. This versatile building block will undoubtedly continue to play a role in the design and development of future therapeutic agents.

References

- (Reference details for a relevant paper on pyrazole synthesis, if found)

- (Reference details for a relevant paper on fluorin

- (Reference details for a relevant p

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

- A kind of 5-fluoro-1H-pyrazole-3-carboxylate intermediate and its synthesis method. (2018).

Sources

Methodological & Application

Application Note: SAR-Directed Derivatization of Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate , a versatile scaffold for Structure-Activity Relationship (SAR) profiling.

Executive Summary

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry. The presence of the fluorine atom at the C5 position modulates the pKa of the pyrazole ring, enhances metabolic stability against oxidative metabolism, and provides a unique electrostatic vector for protein-ligand interactions. However, the effective utilization of this scaffold in SAR studies requires navigating its tautomeric nature and controlling regioselectivity during functionalization.

This guide provides a validated workflow for diversifying this core across three vectors:

-

N1-Functionalization: Tuning solubility and steric fit.

-

C3-Ester Transformation: Generating effector domains (amides, heterocycles).

-

C4-H Substitution: Introducing lipophilic clamps via electrophilic aromatic substitution (SEAr).

Structural Analysis & Reactivity Profile[1]

The Tautomerism Challenge

The starting material exists in a tautomeric equilibrium between 5-fluoro-1H-pyrazole-3-carboxylate and 3-fluoro-1H-pyrazole-5-carboxylate .

-

Implication: N-alkylation will yield a mixture of two regioisomers (1,3- and 1,5-disubstituted products).

-

Mechanistic Insight: The fluorine atom is electron-withdrawing (EWG). Inductive effects render the nitrogen adjacent to the fluorine (N1 in the 5-fluoro tautomer) less nucleophilic, but the specific outcome is often governed by steric hindrance of the incoming electrophile and the solvent's dielectric constant.

The Fluorine Effect

Unlike non-fluorinated pyrazoles, the C5-F bond is robust. It is generally inert to nucleophilic aromatic substitution (SNAr) under standard conditions due to the electron-rich nature of the pyrazole

Strategic Derivatization Map

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthesis workflow. The critical branch point is the N-alkylation, which defines the regiochemistry for downstream analogs.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Install R-groups at N1 while managing regioisomer formation. Critical Note: The ratio of 1,3-isomer to 1,5-isomer is solvent-dependent. Polar aprotic solvents (DMF, DMSO) tend to favor the thermodynamically stable isomer, while non-polar solvents may alter the ratio.

Reagents:

-

Starting Material (SM): Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Alkyl Halide (R-X): 1.2 equiv (e.g., Benzyl bromide, Methyl iodide)[1]

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMF (0.2 M)

Procedure:

-

Dissolution: Dissolve 1.0 g of SM in 25 mL anhydrous DMF under

atmosphere. -

Deprotonation: Add

in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow/orange, indicating anion formation. -

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: You will likely observe two peaks with identical Mass (

). These are the regioisomers.

-

-

Workup: Dilute with EtOAc (100 mL), wash with water (

mL) and brine ( -

Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

-

Separation: The two isomers usually have distinct

values. The 1-alkyl-5-fluoro isomer (Isomer A) is typically less polar than the 1-alkyl-3-fluoro isomer (Isomer B) due to the dipole moment vector cancellation. -

Validation: Use 2D-NMR (NOESY) to confirm regiochemistry. Interaction between the N-Alkyl protons and the C4-H indicates the 1,5-substitution pattern (if F is at 3) or lack thereof if F is at 5. Correction: A clearer NOE signal is seen between N-Alkyl and C5-H (if H is present). Since C5 is Fluorine, use

HOESY or compare

-

Protocol B: C3-Ester Hydrolysis & Amide Coupling (Library Production)

Objective: Convert the ester to an amide library.

Step 1: Saponification

-

Dissolve N-alkylated ester (1.0 equiv) in THF:MeOH:

(3:1:1). -

Add LiOH

(3.0 equiv). -

Stir at RT for 2 hours (Monitor: disappearance of ester peak).

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2] The free acid is often pure enough for coupling.

Step 2: Parallel Amide Coupling

-

Activation: To a solution of the Acid (1.0 equiv) in DMF (0.1 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

-

Coupling: Add the Amine (

, 1.2 equiv). -

Incubation: Shake/Stir at RT for 12 hours.

-

Purification: For libraries, use SCX-2 cartridges (catch-and-release for basic amines) or Prep-HPLC.

Protocol C: C4-Halogenation (Optional)

Objective: Access Suzuki coupling precursors.

-

Dissolve N-alkylated pyrazole in MeCN.

-

Add N-Bromosuccinimide (NBS, 1.1 equiv).

-

Stir at RT (or reflux if sluggish) for 1–3 hours.

-

The C4-H is the most electron-rich site and will brominate selectively.

Quantitative Data Summary

| Transformation | Reagents | Typical Yield | Key Challenge | Solution |

| N-Alkylation | 85-95% (Combined) | Regioselectivity (approx. 3:1 to 1:1) | Chromatographic separation; NOE structural confirmation. | |

| Hydrolysis | LiOH, THF/Water | >95% | Solubility of zwitterions | Acidify carefully; use lyophilization if water-soluble. |

| Amide Coupling | HATU, DIPEA | 70-90% | Steric hindrance of amine | Switch to |

| C4-Bromination | NBS, MeCN | 80-90% | Over-halogenation | Control stoichiometry strictly (1.05 eq). |

References

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008 , 37, 320-330. Link

- Relevance: Explains the metabolic stability and pKa modul

-

-

Pyrazole Regiochemistry

-

Amide Coupling Protocols

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631. Link

- Relevance: Standardizes the H

-

-

Direct Fluorination & Reactivity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

protocol for N-alkylation of ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Application Note: Strategic

Abstract

The

Strategic Overview & Mechanistic Insight

The Challenge: Regioselectivity

The substrate, ethyl 5-fluoro-1H-pyrazole-3-carboxylate, exists in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic sites (

-

Site A (

, adjacent to Fluorine): Sterically accessible but electronically deactivated by the strong inductive effect of the fluorine atom ( -

Site B (

, adjacent to Carboxylate): Sterically hindered by the ethyl ester but less inductively deactivated than

The Solution: The Cesium Effect

While sodium hydride (

Mechanism & Regiochemical Pathways

Figure 1: Divergent pathways in the alkylation of fluorinated pyrazoles. Path A is generally favored due to the steric bulk of the ester group, despite the electron-withdrawing nature of fluorine.

Experimental Protocol: Base-Mediated Alkylation

Reagents & Equipment:

-

Substrate: Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv).

-

Alkylating Agent: Alkyl bromide or Iodide (1.2 equiv).

-

Base: Cesium Carbonate (

), anhydrous, granular (2.0 equiv). -

Solvent:

-Dimethylformamide (DMF), anhydrous (0.2 M concentration). -

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under an inert atmosphere (Ar/N2).

-

Solvation: Add Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

(2.0 equiv) in a single portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion.-

Note: Heating is rarely required for deprotonation and may promote degradation.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

-

Optimization: If the alkyl halide is volatile (e.g., MeI, EtI), use a reflux condenser cooled to -10 °C.

-

-

Reaction Monitoring: Stir at 60 °C for 4–12 hours. Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS.

-

Endpoint: Disappearance of the starting material (

for the core). Look for the appearance of two spots (regioisomers) with close Rf values.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10x reaction volume).

-

Wash with water (3x) to remove DMF and inorganic salts.[1] Crucial: DMF retention causes streaking during chromatography.

-

Wash with Brine (1x).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification (Isomer Separation):